molecular formula C9H15NO3 B13196084 Methyl 1-oxa-4-azaspiro[4.4]nonane-3-carboxylate

Methyl 1-oxa-4-azaspiro[4.4]nonane-3-carboxylate

Katalognummer: B13196084
Molekulargewicht: 185.22 g/mol
InChI-Schlüssel: INBNZZCMEKSCMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 1-oxa-4-azaspiro[44]nonane-3-carboxylate is a chemical compound with the molecular formula C9H15NO3 It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-oxa-4-azaspiro[4.4]nonane-3-carboxylate typically involves the reaction of p-aminophenol with other reagents to form the desired spiro compound. One common method involves the use of Michael addition and cyclopropanation reactions to eliminate α, β unsaturated olefinic bonds and reduce the Michael reactivity of the compound . The reaction conditions often include the use of specific catalysts and solvents to optimize the yield and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with adjustments for scalability, cost-efficiency, and safety.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 1-oxa-4-azaspiro[4.4]nonane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylate derivatives, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Methyl 1-oxa-4-azaspiro[4.4]nonane-3-carboxylate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of Methyl 1-oxa-4-azaspiro[4.4]nonane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. This interaction can lead to various biological effects, such as anti-tumor activity . The exact molecular targets and pathways involved are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 1-oxa-4-azaspiro[44]nonane-3-carboxylate is unique due to its specific spiro structure, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C9H15NO3

Molekulargewicht

185.22 g/mol

IUPAC-Name

methyl 1-oxa-4-azaspiro[4.4]nonane-3-carboxylate

InChI

InChI=1S/C9H15NO3/c1-12-8(11)7-6-13-9(10-7)4-2-3-5-9/h7,10H,2-6H2,1H3

InChI-Schlüssel

INBNZZCMEKSCMQ-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1COC2(N1)CCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.